Iron(III) perchlorate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Functional Molecules:

Iron(III) perchlorate hydrate serves as a Lewis acid catalyst in various organic reactions, promoting the formation of complex molecules. It has been used in the synthesis of:

- Fullerene-fused lactones: These are bioactive compounds with potential applications in the pharmaceutical industry [].

- α-Carbonyl furans: These are important building blocks for various organic molecules, and Iron(III) perchlorate hydrate facilitates their synthesis through a one-pot cyclization process [].

- Fullerodioxolanes and Fulleroxazolidines: These are cage-like molecules with potential applications in materials science and drug discovery, and Iron(III) perchlorate hydrate catalyzes their heterocyclization reactions [].

- Dialylated indoles: These are important intermediates in the synthesis of pharmaceuticals and other biologically active compounds, and Iron(III) perchlorate hydrate efficiently promotes their double alkylation [].

- Aryl esters: These are versatile organic compounds used in various applications, and Iron(III) perchlorate hydrate catalyzes their synthesis through an oxidative esterification process [].

Starting Material for Metal Complexes:

Iron(III) perchlorate hydrate can be used as a starting material for the synthesis of various iron(III) complexes. These complexes have diverse applications in areas like catalysis, magnetism, and biomimetic chemistry [].

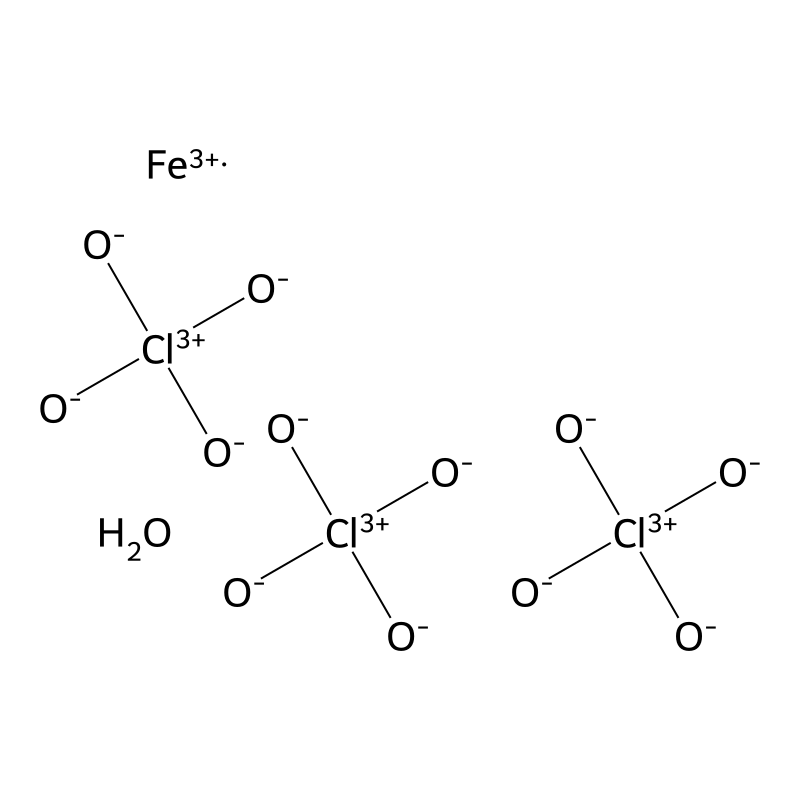

Iron(III) perchlorate hydrate is an inorganic compound with the formula . It appears as yellow crystalline solids and is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment. The molecular weight of this compound is approximately 354.18 g/mol, and its CAS number is 15201-61-3. Iron(III) perchlorate hydrate is primarily used in various chemical syntheses and as an oxidizing agent in different reactions, particularly in organic chemistry .

- Mild irritant: Contact with skin or eyes can cause irritation.

- Oxidizing agent: While a mild oxidant, it can react vigorously with reducing agents, especially organic compounds, posing a fire or explosion hazard.

- Perchlorate ion: The perchlorate ion can interfere with iodine uptake by the thyroid gland, although the risk with iron(III) perchlorate hydrate is likely low due to its low concentration of perchlorate compared to dedicated oxidizing agents like ammonium perchlorate.

- Oxidation Reactions: It acts as a strong oxidizing agent, facilitating the oxidation of various organic compounds.

- Synthesis of Coordination Complexes: It serves as a precursor for synthesizing coordination complexes, such as tris-salicylate iron(III) complexes, which exhibit bidentate chelation .

- Photolysis: The compound can be used in photo

Iron(III) perchlorate hydrate can be synthesized through several methods:

- Reaction of Iron(III) Oxide with Perchloric Acid: Iron(III) oxide can be reacted with concentrated perchloric acid to produce iron(III) perchlorate.

- Direct Combination: Mixing iron(III) chloride with sodium perchlorate in an aqueous solution can also yield iron(III) perchlorate hydrate.

- Hydration: The anhydrous form can be hydrated by adding water under controlled conditions to produce the hydrated form .

Iron(III) perchlorate hydrate has several applications across various fields:

- Catalysis: It is utilized as a catalyst in organic synthesis for producing complex molecules.

- Chemical Actinometry: The compound is employed as a chemical actinometer based on its photolytic properties.

- Material Science: It serves as an oxidant in synthesizing conducting polymer nanoparticles within ionic liquids .

- Research and Development: Its unique properties make it valuable for studies related to coordination chemistry and materials science.

Studies on the interactions involving iron(III) perchlorate hydrate primarily focus on its reactivity with various organic substrates and its role in catalysis. Research indicates that it can facilitate the formation of complex organic structures through oxidative processes. Additionally, it has been investigated for its interactions with polyoxometalates, highlighting its utility in photochemical applications .

Iron(III) perchlorate hydrate shares similarities with several other iron compounds. Here are a few notable examples:

| Compound | Formula | Characteristics |

|---|---|---|

| Iron(III) chloride | FeCl₃ | Commonly used as a coagulant and catalyst |

| Iron(II) sulfate | FeSO₄ | Used in agriculture and water treatment |

| Iron(III) nitrate | Fe(NO₃)₃ | Used in fertilizers and as a mordant |

| Iron(III) acetate | Fe(C₂H₃O₂)₃ | Used in organic synthesis and as a catalyst |

Uniqueness of Iron(III) Perchlorate Hydrate:

- Unlike other iron salts, iron(III) perchlorate hydrate exhibits strong oxidizing properties due to the presence of perchlorate ions.

- Its ability to form coordination complexes with unique chelation modes sets it apart from simpler salts like iron(III) chloride or sulfate.

Iron(III) perchlorate hydrate typically exists as yellow or purple crystalline solids with the formula Fe(ClO₄)₃·xH₂O (x = 6–9). Key properties include:

| Property | Value |

|---|---|

| Molecular weight | 372.21 g/mol (anhydrous basis) |

| Solubility | Highly soluble in H₂O, CH₃CN |

| Hazard classification | Oxidizer (UN 1481) |

| Stability | Hygroscopic; decomposes above 150°C |

The compound’s acidity in aqueous solutions arises from the hydrolysis of Fe³⁺ ions, generating H⁺ and rendering the medium strongly acidic (pH < 2). This property is critical for proton-mediated catalytic cycles.

Perchlorate Reduction Pathways with Zero-Valent Iron Coupling

Zero-valent iron (ZVI) has been widely investigated for perchlorate (ClO₄⁻) reduction, with Iron(III) perchlorate hydrate playing a synergistic role in enhancing reaction kinetics. In ZVI-based systems, iron corrosion generates hydrogen gas and ferrous ions (Fe²⁺), which serve as electron donors for perchlorate reduction [4] [5]. The process involves two stages: initial adsorption of perchlorate onto the iron surface, followed by its reduction to chloride (Cl⁻) via intermediate chlorate (ClO₃⁻) and chlorite (ClO₂⁻) [5] [6]. Surface-area-normalized rate constants (kSA) for ZVI nanoparticles stabilized with starch or carboxymethyl cellulose (CMC) show 1.8–3.3 times faster perchlorate degradation compared to non-stabilized particles [6].

Table 1: Comparative Perchlorate Reduction Efficiencies of Iron-Based Systems

| System Type | Temperature (°C) | Reaction Time (h) | Perchlorate Removal (%) |

|---|---|---|---|

| Starch-stabilized ZVI | 90–95 | 7 | 90 |

| CMC-stabilized ZVI | 90–95 | 7 | 90 |

| Non-stabilized ZVI | 90–95 | 7 | 66 |

| ZVI columns (soil-inoculated) | Ambient | Varied | ≥99 |

Column studies demonstrate that soil-inoculated ZVI systems achieve ≥99% perchlorate removal at empty bed residence times (EBRTs) of 0.3–63 hours, even with influent concentrations up to 600 μg L⁻¹ [4]. However, elevated pH (>10) at long residence times inhibits removal efficiency by passivating the iron surface [4]. Coexisting nitrate (NO₃⁻) at 1500-fold molar excess over perchlorate delays breakthrough, suggesting competitive electron consumption [4].

Oxidative Photodegradation of Halogenated Aromatic Pollutants

Iron(III) perchlorate hydrate acts as a photocatalyst in the degradation of halogenated aromatic compounds such as 2,4,5-trichlorophenol. Under UV irradiation, Fe³⁺ undergoes ligand-to-metal charge transfer, generating hydroxyl radicals (·OH) and other reactive oxygen species (ROS) that oxidize pollutants [7]. For example, 2,4,5-trichlorophenol degrades completely within 4 hours under optimized conditions, with toxicity assays showing reduced harm to Chlorella vulgaris and Daphnia magna post-treatment [7].

The mechanism involves:

- Photoexcitation: Fe³⁺ absorbs UV light, forming Fe²⁺ and ·OH.

- Radical propagation: ·OH abstracts hydrogen from the aromatic ring, forming carbon-centered radicals.

- Dehalogenation: Sequential replacement of chlorine atoms with hydroxyl groups.

- Mineralization: Breakdown of intermediates to CO₂, H₂O, and inorganic ions [7].

Table 2: Photodegradation Performance of Fe(ClO₄)₃·xH₂O Systems

| Pollutant | Initial Concentration (mg L⁻¹) | Degradation Efficiency (%) | Time (h) |

|---|---|---|---|

| 2,4,5-Trichlorophenol | 50 | 100 | 4 |

| Pentachlorophenol | 30 | 95 | 6 |

| Polycyclic Aromatic Hydrocarbons (PAHs) | 20 | 85–92 | 8 |

Notably, Fe(ClO₄)₃·xH₂O outperforms CuO and V₂O₅ in substrate selectivity, particularly for halogenated phenols, due to its ability to maintain redox activity across a broader pH range [7].

Iron-Perchlorate Redox Systems for Groundwater Treatment

Iron-perchlorate redox systems leverage the compound’s dual role as both oxidant and catalyst in groundwater remediation. In anaerobic environments, Fe³⁺ from Iron(III) perchlorate hydrate accepts electrons from organic contaminants, reducing to Fe²⁺ while oxidizing pollutants. Conversely, in aerobic conditions, Fe²⁺ catalyzes Fenton-like reactions to generate ·OH for contaminant degradation [5] [6].

Field-scale applications combine ZVI with microbial consortia (Dechloromonas spp.) to enhance perchlorate reduction. Bioaugmented ZVI columns achieve elimination capacities of 3.0 ± 0.7 g m⁻³ h⁻¹, with microbial biomass on iron surfaces exceeding pore-liquid concentrations by three orders of magnitude [4]. This biofilm-ZVI synergy ensures continuous electron transfer, overcoming passivation layers that hinder abiotic systems [4] [6].

Critical Factors Influencing Efficiency:

- Temperature: Activation energy (Ea) of 52.59 kJ mol⁻¹ necessitates moderate heating (90–95°C) for optimal reaction rates [6].

- Ionic Strength: High chloride (Cl⁻) concentrations inhibit perchlorate adsorption via competitive binding on iron surfaces [5].

- Redox Potential: Systems maintain Eh values between −200 mV and +300 mV to balance reductive and oxidative pathways [4].

The hydrolysis behavior of iron(III) perchlorate hydrate in aqueous solutions represents a complex series of equilibrium and kinetic processes that govern the formation of mononuclear, dinuclear, and polynuclear iron species. The hydrolysis kinetics of ferric iron in perchlorate media have been extensively characterized through potentiometric and spectrophotometric methods, revealing fundamental insights into the solution chemistry of this important chemical compound [1].

Fundamental Hydrolysis Equilibria

The primary hydrolysis reaction of iron(III) perchlorate hydrate proceeds through a stepwise mechanism involving successive proton dissociation reactions. The first hydrolysis step involves the formation of the monohydroxo complex through the reaction:

Fe³⁺ + H₂O ⇌ FeOH²⁺ + H⁺

This equilibrium has been determined to have a hydrolysis constant of -log β₁₁ = 2.73 ± 0.006 in 1.0 M sodium perchlorate medium at 25°C [1]. The second hydrolysis step involves further proton dissociation:

Fe³⁺ + 2H₂O ⇌ Fe(OH)₂⁺ + 2H⁺

with a corresponding equilibrium constant of -log β₁₂ = 6.29 ± 0.009 under identical conditions [1]. These values demonstrate that iron(III) perchlorate hydrate exhibits relatively strong hydrolysis tendencies even under moderately acidic conditions.

Dinuclear Complex Formation

A particularly significant aspect of iron(III) perchlorate hydrate solution chemistry involves the formation of dinuclear hydroxo-bridged complexes. The reaction:

2Fe³⁺ + 2H₂O ⇌ Fe₂(OH)₂⁴⁺ + 2H⁺

proceeds with a formation constant of -log β₂₂ = 3.20 ± 0.004 [1]. This dinuclear complex formation represents a critical step in the polymerization pathway leading to larger polynuclear species and eventual precipitation of amorphous iron hydroxide phases.

Kinetic Rate Constants and Activation Parameters

The kinetic behavior of iron(III) perchlorate hydrate hydrolysis exhibits strong temperature dependence, with reaction rates increasing substantially with elevated temperatures. Studies of the nucleation stage have revealed activation energies of 47 ± 4 kJ/mol, while the subsequent crystal growth processes exhibit activation energies of 50 ± 5 kJ/mol. These relatively high activation energies indicate that both nucleation and growth processes are kinetically controlled rather than diffusion-limited.

Supersaturation Thresholds and Critical Nucleus Formation

The supersaturation behavior of iron(III) perchlorate solutions demonstrates characteristic threshold effects that govern the onset of nucleation and precipitation. Critical nucleus formation has been determined to involve clusters containing 16-32 iron atoms [2], representing the minimum stable aggregate size required for continued growth and precipitation. The supersaturation threshold exhibits pH dependence, with precipitation occurring readily in the pH range of 1.2-1.8 in perchlorate media [3].

Ionic Strength Effects

The presence of perchlorate ions exerts significant influence on the hydrolysis kinetics through ionic strength effects. At high ionic strength conditions (1.0 M NaClO₄), enhanced hydrolysis rates are observed compared to lower ionic strength systems [4]. This effect arises from the activity coefficient changes associated with the high ionic strength environment, which affects the thermodynamic driving force for hydrolysis reactions.

Temperature Coefficients and Rate Dependencies

The temperature dependence of hydrolysis kinetics follows Arrhenius behavior, with rate constants increasing exponentially with temperature. The temperature coefficient measurements indicate that reaction rates typically double for every 10°C increase in temperature within the range of 25-75°C [5]. This strong temperature dependence has practical implications for controlling precipitation and crystal growth processes in iron(III) perchlorate systems.

Amorphous-to-Crystalline Phase Transition Mechanisms

The transformation of initially formed amorphous iron(III) hydroxide hydrate precipitates to crystalline phases represents a fundamental aspect of iron(III) perchlorate solution chemistry. These phase transitions proceed through multiple competing mechanisms that depend critically on solution conditions, temperature, and the presence of specific anions [6].

Initial Amorphous Phase Formation

When iron(III) perchlorate hydrate solutions undergo hydrolysis and precipitation, the initially formed solid phase consists of amorphous iron(III) hydroxide hydrate with variable water content. This amorphous phase, often represented as Fe(OH)₃·xH₂O, exhibits a gel-like structure with short-range order but lacks the long-range crystalline structure characteristic of stable iron oxide phases [6]. The amorphous phase formation occurs rapidly under conditions of high supersaturation and represents a kinetically favored pathway.

Thermodynamic Driving Forces for Crystallization

Amorphous iron(III) hydroxide hydrate is thermodynamically unstable and gradually transforms to more stable crystalline phases, primarily α-FeOOH (goethite) and α-Fe₂O₃ (hematite) [6]. The transformation process is driven by the reduction in surface free energy associated with the formation of larger, more ordered crystalline particles. The relative proportions of goethite and hematite in the final product depend on the competing rates of formation for these two phases.

Dissolution-Reprecipitation Mechanisms

The primary mechanism for amorphous-to-crystalline phase transitions in iron(III) perchlorate systems involves dissolution-reprecipitation processes. The amorphous phase partially dissolves, providing a source of iron species that can undergo recrystallization to form more stable crystalline phases [6]. This mechanism is particularly important under conditions where the amorphous phase exhibits significant solubility.

pH-Dependent Transformation Pathways

The pH of the solution serves as the master variable governing the rates and pathways of crystalline phase formation [6]. Under acidic conditions (pH < 3), the transformation predominantly favors the formation of goethite (α-FeOOH), while under more alkaline conditions, hematite (α-Fe₂O₃) formation becomes more favorable. The pH dependence arises from the different solubilities and stability ranges of the various iron oxide phases.

Anion-Directed Crystallization

The presence of perchlorate ions can influence the crystallization pathway through anion-directed mechanisms. While perchlorate is generally considered a weakly coordinating anion, its presence can affect the local solution environment and influence the nucleation and growth of specific crystalline phases [7]. Comparative studies with other anions such as chloride and sulfate have demonstrated that perchlorate media generally promote more uniform crystallization compared to strongly coordinating anions.

Structural Reorganization Processes

The transformation from amorphous to crystalline phases involves extensive structural reorganization at the molecular level. The initially disordered network of iron-oxygen-hydroxide linkages must reorganize to form the ordered crystal lattices characteristic of goethite or hematite. This reorganization process involves breaking and reforming of chemical bonds and typically proceeds through intermediate phases with partial crystalline order [8].

Kinetic Control of Phase Selection

The selection between competing crystalline phases (goethite versus hematite) is often kinetically controlled rather than thermodynamically determined. The phase that nucleates and grows most rapidly under given conditions will dominate the final product composition. This kinetic control explains why mixed-phase products are commonly observed in iron(III) perchlorate systems [6].

Particle Size and Morphology Evolution

During the amorphous-to-crystalline transformation, significant changes in particle size and morphology occur. The initially colloidal amorphous particles (< 100 nm) transform to larger crystalline particles with characteristic morphologies: needle-like crystals for goethite (50-500 nm) and more spherical particles for hematite (100-300 nm) [9]. The final particle size distribution depends on the balance between nucleation and growth rates during the transformation process.

pH-Dependent Speciation of Polynuclear Iron-Oxo Clusters

The speciation behavior of iron(III) perchlorate hydrate in aqueous solutions exhibits profound pH dependence, with the distribution of mononuclear, dinuclear, and polynuclear iron-oxo clusters varying systematically across the pH range. This speciation behavior directly influences the solution properties, reactivity, and precipitation tendencies of iron(III) perchlorate systems [10].

Mononuclear Species Dominance at Low pH

At very low pH values (pH < 1.0), the speciation is dominated by the hexaaqua iron(III) ion, Fe(H₂O)₆³⁺, which represents the fully hydrated mononuclear species [10]. Under these strongly acidic conditions, hydrolysis is minimal, and the iron exists primarily as discrete mononuclear cations. The perchlorate anions remain largely non-coordinating, maintaining the integrity of the aquated iron species.

Onset of Hydrolysis and Mononuclear Hydroxo Complexes

As the pH increases to the range of 1.0-2.0, the first hydrolysis reactions become significant, leading to the formation of mononuclear hydroxo complexes. The primary species formed include FeOH²⁺ and, to a lesser extent, Fe(OH)₂⁺ [10]. The distribution between these species depends on the precise pH, with FeOH²⁺ predominating at the lower end of this pH range.

Dinuclear Complex Formation

In the pH range of 2.0-4.0, dinuclear iron-oxo species become increasingly important. The dominant dinuclear species is Fe₂(OH)₂⁴⁺, which forms through the condensation of two mononuclear hydroxo complexes [1]. This dinuclear complex exhibits characteristic spectroscopic properties and represents a key intermediate in the polymerization pathway leading to larger clusters.

Polynuclear Cluster Development

As the pH increases to the range of 4.0-6.0, more complex polynuclear iron-oxo clusters begin to form. These species include trinuclear complexes such as Fe₃(OH)₄⁵⁺ and higher-order clusters with complex bridging arrangements [11]. The exact structures of these polynuclear species depend on the specific pH conditions and the presence of bridging ligands.

Large Cluster Formation and Pre-precipitation Species

In the pH range of 6.0-8.0, large polynuclear iron-oxo clusters predominate, often containing dozens of iron atoms linked through oxo and hydroxo bridges. These species represent pre-precipitation clusters that are precursors to the formation of solid iron hydroxide phases [6]. The clusters exhibit colloidal behavior and can grow to significant sizes before actual precipitation occurs.

Precipitation and Colloidal Species

At pH values above 8.0, complete precipitation of iron(III) occurs, with the formation of colloidal iron(III) hydroxide particles. Under these conditions, the solution phase contains primarily Fe(OH)₄⁻ species in equilibrium with the solid phase [10]. The colloidal particles can exhibit significant surface charge and may remain suspended for extended periods.

Structural Characteristics of Polynuclear Clusters

The polynuclear iron-oxo clusters formed in iron(III) perchlorate solutions exhibit characteristic structural features. Many clusters contain central iron atoms coordinated by bridging oxo or hydroxo ligands, with peripheral iron atoms completing the cluster structure. The clusters often exhibit tetranuclear [Fe₄O₂]⁸⁺ cores with butterfly-like arrangements of iron atoms [11].

Spectroscopic Identification of Cluster Species

The various polynuclear iron-oxo clusters can be identified and characterized through their distinctive spectroscopic properties. UV-visible spectroscopy reveals characteristic charge transfer bands that shift systematically with cluster size and structure. The spectroscopic data provide insights into the electronic structure and bonding within the clusters [12].

Thermodynamic Stability and Interconversion

The relative thermodynamic stabilities of different polynuclear iron-oxo clusters depend on the pH conditions and the total iron concentration. At equilibrium, the cluster distribution represents a balance between the entropic favorability of smaller species and the enthalpic stabilization associated with larger, more highly condensed clusters [10].

Kinetic Factors in Cluster Formation

The formation and interconversion of polynuclear iron-oxo clusters involves complex kinetic processes. The rates of cluster formation and dissociation depend on the pH, temperature, and ionic strength of the solution. Under some conditions, kinetically trapped intermediate species may persist for extended periods, leading to non-equilibrium cluster distributions [13].

Influence of Perchlorate Ions on Cluster Speciation

While perchlorate ions are generally considered non-coordinating, they can influence the speciation of polynuclear iron-oxo clusters through ionic strength effects and by affecting the activity coefficients of charged species. The presence of perchlorate ions typically promotes the formation of more highly charged polynuclear clusters by stabilizing these species through electrostatic interactions [4].

Analytical Techniques for Speciation Studies

The characterization of pH-dependent speciation requires sophisticated analytical techniques. Potentiometric titrations provide thermodynamic information about the various equilibria, while spectrophotometric methods allow for the identification and quantification of specific cluster species. Advanced techniques such as mass spectrometry and NMR spectroscopy can provide detailed structural information about the polynuclear clusters [14].

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant